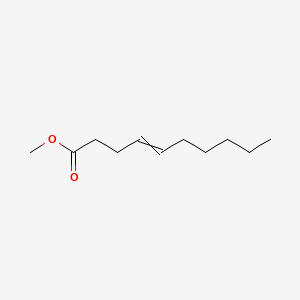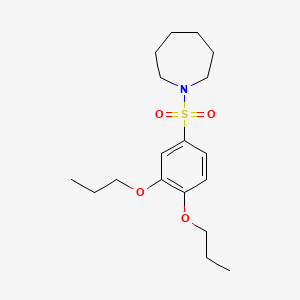
BASIC RED 18:1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BASIC RED 181: is a cationic azo dye primarily used for coloring textiles. It is known for its vibrant red color and is commonly used in the dyeing of acrylic fibers. The chromophore in BASIC RED 18:1 is the cation, which contains various functional groups, most notably the quaternary ammonium center .
Preparation Methods
Synthetic Routes and Reaction Conditions: BASIC RED 18:1 is synthesized through an azo coupling reaction. The process involves the diazotization of 2-chloro-4-nitrobenzenamine to form the diazonium salt, which is then coupled with the quaternary ammonium salt derived from N-ethyl-N-(2-chloroethyl)aniline and trimethylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction typically occurs in aqueous media, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: BASIC RED 18:1 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Coupling Reactions: The azo group can participate in further coupling reactions with other aromatic compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Coupling Reactions: Aromatic amines or phenols are commonly used in further coupling reactions
Major Products Formed:
Reduction: The reduction of the nitro group forms an amino derivative.
Substitution: Substitution reactions yield various substituted aromatic compounds.
Coupling: Further coupling reactions produce complex azo compounds
Scientific Research Applications
Chemistry: BASIC RED 18:1 is used in studies involving dye chemistry, particularly in understanding the interactions between dyes and various substrates. It is also used in the development of new dyeing techniques and materials.
Biology: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is particularly useful in staining nucleic acids and proteins.
Medicine: The antimicrobial properties of this compound have been explored in medical research. Studies have shown its effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Industry: In the textile industry, this compound is widely used for dyeing acrylic fibers. It is also used in the production of colored plastics and inks .
Mechanism of Action
The mechanism of action of BASIC RED 18:1 involves its interaction with the target substrate, typically through ionic and hydrogen bonding. The quaternary ammonium center in the dye molecule facilitates strong binding to negatively charged sites on the substrate, ensuring vibrant and long-lasting coloration . In biological applications, the dye binds to cellular components, allowing for effective staining and visualization .
Comparison with Similar Compounds
BASIC RED 11: Another cationic azo dye used for similar applications but with different chromophore structures.
BASIC RED 46: Known for its use in textile dyeing and similar chemical properties.
Uniqueness: BASIC RED 18:1 is unique due to its specific quaternary ammonium center, which provides strong binding affinity and stability. This makes it particularly effective in dyeing applications where long-lasting color is required .
Properties
CAS No. |
12271-12-4 |
|---|---|
Molecular Formula |
C21H29ClN5O3.Cl C21H29Cl2N5O3 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29ClN5O3.ClH/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ACBFJDARQXVXLX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





